An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-nitropyridine
An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-3-nitropyridine (CAS No: 4214-75-9) is a pivotal heterocyclic intermediate widely utilized in the synthesis of complex organic molecules. Its unique structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a pyridine (B92270) scaffold, imparts a distinct reactivity profile that is highly valuable in the pharmaceutical, agrochemical, and dye industries.[1][2][3][4] This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, synthesis protocols, and its significant role as a precursor in the development of targeted therapeutics, such as kinase inhibitors. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized.
Core Chemical and Physical Properties
2-Amino-3-nitropyridine is a yellow crystalline solid at room temperature.[2][5] The presence of both hydrogen bond donor (amino group) and acceptor (nitro and pyridine nitrogen) sites influences its melting point and solubility. The predicted pKa value suggests it is a weak base.[6]
Table 1: Physicochemical Properties of 2-Amino-3-nitropyridine
| Property | Value | Reference(s) |
| CAS Number | 4214-75-9 | [1][7] |
| Molecular Formula | C₅H₅N₃O₂ | [2][7] |
| Molecular Weight | 139.11 g/mol | [2][7] |
| Appearance | Yellow crystalline solid/powder | [2][5] |
| Melting Point | 162-166 °C | [2] |
| Boiling Point | 335.5 °C (estimated) | [2] |
| Solubility | Soluble in water (3 g/L), ethanol, and chloroform. | [2][5][6] |
| pKa (Predicted) | 2.40 ± 0.36 | [6] |
| Flash Point | 167 °C | [6][7] |
Spectroscopic Data
The structural features of 2-amino-3-nitropyridine are well-defined by various spectroscopic techniques. The following tables summarize key experimental data from ¹H NMR, ¹³C NMR, and IR spectroscopy, which are critical for reaction monitoring and quality control.
Table 2: ¹H and ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference(s) |
| ¹H | ~8.38 | Doublet of doublets (dd), H6 (proton adjacent to ring N) | [8] |
| ¹H | ~7.87 | Doublet of doublets (dd), H4 (proton ortho to NO₂) | [8] |
| ¹H | ~7.40 | Broad singlet, NH₂ | [8] |
| ¹H | ~6.74 | Doublet of doublets (dd), H5 | [8] |
| ¹³C | 158.0 | C2 (carbon bearing NH₂) | [8] |
| ¹³C | 152.1 | C6 | [8] |
| ¹³C | 134.1 | C4 | [8] |
| ¹³C | 132.0 | C3 (carbon bearing NO₂) | [8] |
| ¹³C | 114.3 | C5 | [8] |
Note: NMR chemical shifts are referenced from a study comparing experimental and theoretical values.[8]
Table 3: Key Infrared (IR) Absorption Peaks
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference(s) |
| 3481, 3361 | NH₂ Asymmetric/Symmetric Stretch | Strong | [8] |
| 1645 | NH₂ Scissoring Bend | Strong | [8] |
| 1576 | C=C/C=N Ring Stretch | Strong | [8] |
| 1520 | NO₂ Asymmetric Stretch | Strong | [8] |
| 1348 | NO₂ Symmetric Stretch | Strong | [8] |
| 1260 | C-N Stretch | Strong | [8] |
Note: IR data is based on experimental spectra recorded from a KBr disc.[8]
Synthesis and Reactivity
2-Amino-3-nitropyridine can be synthesized via several routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
Figure 1: Key synthetic pathways to 2-Amino-3-nitropyridine.
Experimental Protocol: Synthesis from 2-Chloro-3-nitropyridine
This method provides a direct and high-yielding route to the target compound.
Materials:
-
2-chloro-3-nitropyridine (4 g, 25.23 mmol)
-
Aqueous ammonia solution (e.g., 28-30%) (8.57 g, 504.6 mmol)
-
Sealed reaction tube or autoclave
Procedure:
-
Charge the 2-chloro-3-nitropyridine (4 g) into a pressure-rated sealed tube.
-
Carefully add the aqueous ammonia solution (8.57 g) to the sealed tube.
-
Securely seal the reaction vessel.
-
Heat the reaction mixture to 90 °C with constant stirring.
-
Maintain the reaction at this temperature for 16 hours.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
The product will precipitate as a yellow solid.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
-
This procedure typically yields 3-nitropyridin-2-amine (3.4 g, 97% yield) as a yellow solid.
Synthesis via Nitration of 2-Aminopyridine
While a common method, the direct nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid presents a significant challenge: the formation of a mixture of 2-amino-3-nitropyridine and the isomeric 2-amino-5-nitropyridine.[2] The 5-nitro isomer is often the major product due to electronic and steric factors.[3] Separating these isomers is non-trivial and requires methods such as fractional crystallization, chromatography, or steam distillation under reduced pressure, which can exploit the intramolecular hydrogen bonding present in the 3-nitro isomer.[2][3]
Applications in Drug Development: A Precursor to Kinase Inhibitors
2-Amino-3-nitropyridine is not typically a pharmacologically active agent itself but serves as a crucial building block for constructing more complex heterocyclic systems with potent biological activity. A prominent application is in the synthesis of fused bicyclic heteroaromatics, such as imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines, which are scaffolds for potent protein kinase inhibitors.[9][10]
Figure 2: Role of the 2-amino-3-nitropyridine scaffold in synthesizing kinase inhibitors.
The synthesis of these inhibitors often begins with the chemical reduction of the nitro group on the 2-amino-3-nitropyridine core to yield a pyridine-2,3-diamine. This diamine is a key intermediate that can undergo cyclization with various reagents (like aldehydes or carboxylic acids) to form the fused imidazole (B134444) ring of the imidazo[4,5-b]pyridine system.[9] This core structure can then be further functionalized to create potent and selective inhibitors of protein kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical targets in oncology.[9]
Figure 3: Conceptual signaling pathway showing dual inhibition of FLT3 and Aurora kinases.
As shown conceptually in Figure 3, many cancers rely on hyperactive protein kinases like FLT3 and Aurora kinases to drive uncontrolled cell proliferation and evade apoptosis. Small molecule inhibitors derived from the 2-amino-3-nitropyridine scaffold can block the ATP-binding site of these kinases, thereby inhibiting their downstream signaling pathways. This dual inhibition can halt the cell cycle and ultimately induce apoptosis, making these compounds promising candidates for cancer therapy.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. nbinno.com [nbinno.com]
- 5. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 6. 2-Amino-3-nitropyridine, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
